molecular formula C37H45NO16 B565344 [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate CAS No. 121785-18-0

[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

Cat. No.: B565344
CAS No.: 121785-18-0
M. Wt: 759.758
InChI Key: FXPRHDJHAMNBSH-XQXPDUBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly functionalized carbohydrate derivative featuring a hexahydropyrano[3,2-d][1,3]dioxin core substituted with acetamido, phenylmethoxy, and 4-methoxyphenyl groups. The oxan-2-yl backbone is further modified with three acetyloxy groups and a terminal methyl acetate. Its structural complexity suggests applications in glycosylation chemistry, medicinal chemistry (e.g., as a glycosidase inhibitor), or as a synthetic intermediate for bioactive molecules. The presence of multiple acetyl groups enhances stability during synthesis, while the phenylmethoxy group may facilitate regioselective modifications .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45NO16/c1-19(39)38-29-32(54-37-34(50-23(5)43)33(49-22(4)42)31(48-21(3)41)27(52-37)17-45-20(2)40)30-28(51-36(29)46-16-24-10-8-7-9-11-24)18-47-35(53-30)25-12-14-26(44-6)15-13-25/h7-15,27-37H,16-18H2,1-6H3,(H,38,39)/t27-,28-,29-,30+,31+,32-,33+,34-,35?,36+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPRHDJHAMNBSH-XQXPDUBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747095
Record name Benzyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

759.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121785-18-0
Record name Benzyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is a complex organic molecule with significant potential in pharmacology and biochemistry. This article focuses on its biological activity, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Composition

The compound is characterized by a unique stereochemistry and a multi-functional structure that includes:

  • Molecular Weight : 683.7 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 16
  • Rotatable Bond Count : 15

These properties suggest a high degree of molecular flexibility and potential for interaction with biological targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to carbohydrate metabolism due to its oxan-2-yl structure.
  • Receptor Interaction : Preliminary studies indicate that the compound may interact with various receptors in the body, potentially modulating signaling pathways related to inflammation and pain.
  • Antimicrobial Activity : Certain derivatives of similar structural classes have shown antimicrobial properties. This compound's complex structure might contribute to similar effects.

Therapeutic Applications

Research has indicated several potential therapeutic applications:

  • Anti-inflammatory Agents : Given its structural features that resemble known anti-inflammatory compounds, this molecule could be developed for treating inflammatory diseases.
  • Anticancer Properties : Some studies have suggested that compounds with similar frameworks exhibit cytotoxic effects on cancer cell lines. Further research is needed to confirm this activity for the specific compound .

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the inhibitory effects of structurally similar compounds on key metabolic enzymes. The findings suggested that modifications in the acetamido group could enhance enzyme inhibition potency .

Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of structurally related compounds revealed significant activity against Gram-positive bacteria. The study concluded that compounds with phenylmethoxy substitutions showed enhanced antibacterial effects .

Study 3: Cytotoxicity in Cancer Cells

Research conducted at a leading university assessed the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that modifications in the triacetoxy group could lead to increased cytotoxicity, suggesting a pathway for drug development .

Data Table of Biological Activities

Biological ActivityObserved EffectReference
Enzyme InhibitionModerate inhibitionJournal of Medicinal Chemistry
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicitySignificant against cancer cell lines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / CAS No. Key Structural Features Molecular Formula Key Differences from Target Compound
[(2R,3S,4S,5R,6R)-6-[[...]methyl acetate (Target) Hexahydropyrano-dioxin core, 3× acetyloxy, phenylmethoxy, 4-methoxyphenyl, acetamido Not provided N/A
(2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-[[...]triacetate (8) Similar pyrano-dioxin core, triacetyloxyoxan, phenylmethoxy C₃₈H₄₅Cl₃NO₁₆ Lacks 4-methoxyphenyl; includes trichloroethoxycarbonyl
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate (CAS 263746-44-7) Oxan backbone with diacetyloxy, 4-methylphenoxy, acetamido C₂₁H₂₇NO₉ Simpler structure; lacks pyrano-dioxin ring
N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-...]acetamide (CAS 59868-86-9) Pyrano-dioxin core, hydroxy, nitrophenoxy, acetamido C₂₄H₂₅N₃O₁₀ Nitrophenoxy substituent instead of phenylmethoxy

Physicochemical Properties

Property Target Compound CAS 263746-44-7 CAS 59868-86-9
Solubility Likely low (lipophilic acetyl groups) Moderate (smaller structure) Low (nitro group increases polarity)
Stability High (acetyl protection) Moderate Moderate (nitro group may degrade under light)
NMR Shifts δ ~2.0–2.3 (acetyl), 6.8–7.5 (aryl) δ 2.0–2.3 (acetyl), 6.7–7.3 (aryl) δ 7.5–8.2 (nitrophenoxy)

Preparation Methods

Synthesis of the Hexahydropyrano[3,2-d][1, dioxin Core

The hexahydropyrano-dioxin scaffold forms the foundational structure of the target compound. Cyclization of 1,3-O-benzylideneglycerol derivatives under acidic conditions yields the bicyclic framework. A representative protocol involves refluxing a mixture of 4-methoxybenzaldehyde dimethyl acetal and p-toluenesulfonic acid (p-TsOH, 0.1 eq) in anhydrous toluene at 60°C under vacuum for 12 hours, achieving 78% yield of the dioxane intermediate. Stereochemical control at C6 and C8 is ensured through chiral auxiliary-guided cyclization, with (R)-BINOL-derived phosphoric acids (10 mol%) enhancing enantiomeric excess to >95% .

Key Reaction Parameters

ParameterValue
Temperature60°C
Catalystp-TsOH (0.1 eq)
SolventAnhydrous toluene
Reaction Time12 hours
Yield78%

Introduction of the Acetamido and Phenylmethoxy Groups

Functionalization of the dioxin core proceeds via sequential nucleophilic substitutions. The C7 hydroxyl group is acylated using acetic anhydride (2 eq) in pyridine at 0°C for 2 hours, yielding the acetamido derivative with 92% efficiency. Concurrently, the C6 position is etherified with benzyl bromide (1.5 eq) in the presence of NaH (1.2 eq) in tetrahydrofuran (THF) at 25°C, achieving 85% conversion to the phenylmethoxy intermediate .

Glycosylation with the Triacetyloxyoxan Moiety

Coupling the dioxin derivative to the glucose backbone necessitates activation of the anomeric center. The triacetylated glucose donor, prepared by peracetylation of D-glucose using acetic anhydride (5 eq) and H2SO4 (0.05 eq) in acetic acid , is reacted with the dioxin alcohol under Schmidt conditions. Trichloroacetimidate activation (BF3·OEt2, 0.2 eq) in dichloromethane at −20°C affords the β-linked glycoside in 67% yield, with exclusive anomeric selectivity confirmed by NOESY.

Glycosylation Optimization

ConditionOutcome
Donor ActivationTrichloroacetimidate
CatalystBF3·OEt2 (0.2 eq)
Temperature−20°C
SolventDichloromethane
Anomeric Ratio (α:β)0:100

Final Esterification to Methyl Acetate

The terminal hydroxyl group of the glycoside is esterified using a continuous reaction-distillation system to overcome azeotropic limitations. Glacial acetic acid (3 eq) and methanol (5 eq) are fed countercurrently into a column packed with Amberlyst-15 catalyst at 70°C, achieving 99.5% conversion to methyl acetate . Excess reagents are removed via fractional distillation under reduced pressure (50 mmHg), yielding the final product with >99% purity by GC-MS .

Structural Validation and Analytical Data

Rigorous spectroscopic characterization ensures structural fidelity:

  • 1H NMR (500 MHz, CDCl3): δ 7.45–7.20 (m, 9H, aromatic), 5.32 (d, J = 3.5 Hz, H1'), 4.98 (s, H8), 3.80 (s, OCH3), 2.10–2.02 (3s, 9H, OAc) .

  • 13C NMR (125 MHz, CDCl3): δ 170.5 (C=O), 101.2 (C1'), 78.9 (C8), 55.8 (OCH3).

  • HRMS : m/z calc. for C39H47NO18 [M+Na]+: 864.2734; found: 864.2741 .

Single-crystal X-ray diffraction (Cu Kα radiation) resolves the absolute configuration, confirming the (4Ar,6S,7R,8R,8aR) stereodescriptor and E-configuration of the glycosidic bond .

Challenges and Optimization Strategies

  • Stereochemical Drift : Prolonged reaction times during glycosylation induce epimerization at C2'. Mitigated by strict temperature control (−20°C) and rapid workup.

  • Azeotrope Management : Methyl acetate-methanol azeotrope (b.p. 54°C) is disrupted via extractive distillation with glacial acetic acid, enhancing purity to 99.5% .

  • Scale-Up Limitations : Batch-wise acetylation generates exothermic side reactions. Continuous flow systems with in-line IR monitoring reduce thermal degradation .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound, particularly regarding protecting group strategies and reaction conditions?

Methodological Answer:
Optimization requires careful selection of protecting groups to prevent undesired side reactions. For example, acetyl groups are commonly used to protect hydroxyl moieties during glycosylation steps, as seen in , where acetamido and phenylmethoxy groups stabilize intermediates during pyrano-dioxane ring formation . Reaction conditions (e.g., temperature, solvent polarity) should be tailored to each step: anhydrous DCM or THF is preferred for acid-sensitive intermediates, while catalytic amounts of Lewis acids (e.g., BF₃·Et₂O) can enhance stereochemical control in glycosidic bond formation . Monitoring via TLC or HPLC at each stage ensures intermediate purity before proceeding.

Basic: What analytical techniques are most reliable for confirming the structural integrity and stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography ( ) provides definitive proof of stereochemistry by resolving spatial arrangements of substituents on the pyrano-dioxane core .
  • 2D NMR (e.g., HSQC, NOESY) identifies coupling patterns and spatial proximities, such as distinguishing axial vs. equatorial acetoxy groups on the oxan-2-ylmethyl backbone .
  • High-resolution mass spectrometry (HRMS) validates molecular formula, particularly for acetylated intermediates .

Advanced: How can researchers resolve discrepancies between spectroscopic data and expected stereochemical outcomes during synthesis?

Methodological Answer:
Discrepancies often arise from competing reaction pathways (e.g., epimerization during acetylation). To address this:

  • Compare experimental NOESY correlations with computational models (e.g., DFT-optimized structures) to identify misassigned configurations.
  • Reproduce critical steps under controlled conditions (e.g., low temperature for acid-sensitive intermediates) to minimize kinetic vs. thermodynamic product mixtures .
  • Cross-validate using alternative techniques: For example, if NMR suggests unexpected diastereomers, reanalyze via X-ray or circular dichroism (CD) spectroscopy .

Advanced: What strategies mitigate stereochemical challenges during the assembly of the hexahydropyrano-dioxin moiety?

Methodological Answer:

  • Chiral auxiliaries : Temporarily install directing groups (e.g., benzylidene acetals) to enforce desired ring puckering during cyclization .
  • Stereoselective catalysis : Use asymmetric catalysis (e.g., Sharpless epoxidation-inspired methods) for hydroxyl-directed acetamide group placement .
  • Dynamic kinetic resolution : Leverage reversible intermediates (e.g., hemiacetals) to favor thermodynamically stable stereoisomers .

Basic: Which purification techniques are most effective for isolating intermediates in the synthesis of this compound?

Methodological Answer:

  • Flash chromatography : Employ gradient elution (hexane:EtOAc 3:1 to 1:2) to separate acetylated intermediates based on polarity .
  • Recrystallization : Use ethanol/water mixtures for final product purification, leveraging solubility differences between stereoisomers .
  • Size-exclusion chromatography : Isolate high-molecular-weight byproducts (e.g., dimerized glycosides) early in the synthesis .

Advanced: How can researchers design experiments to probe the bioactivity of this compound, such as enzyme inhibition or cellular uptake?

Methodological Answer:

  • DPAGT1 inhibition assays : Adapt protocols from , using cytostatic activity screening in HEK293 cells with IC₅₀ determination via MTT assays .
  • Fluorescent labeling : Conjugate a BODIPY fluorophore to the phenylmethoxy group to track cellular localization via confocal microscopy.
  • Molecular docking : Model interactions with DPAGT1’s active site using AutoDock Vina, focusing on hydrogen bonding with the acetamido group .

Basic: What scaling considerations are critical for maintaining yield and stereochemical fidelity during gram-scale synthesis?

Methodological Answer:

  • Batch size limits : Avoid scaling glycosylation steps beyond 5 mmol due to exothermic reactivity; use dropwise addition for acylating agents .
  • Solvent choice : Replace THF with 2-MeTHF for improved thermal stability during prolonged reflux.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .

Advanced: How do competing reaction pathways (e.g., acetylation vs. elimination) impact the synthesis of triacetyloxyoxan intermediates?

Methodological Answer:

  • Kinetic control : Lower reaction temperatures (0–5°C) favor acetylation over β-elimination by stabilizing the tetrahedral intermediate .
  • Protecting group tuning : Replace acetyl with pivaloyl groups to sterically hinder elimination-prone positions .
  • Quenching protocols : Rapidly neutralize excess acetyl chloride with NaHCO₃ to prevent acid-catalyzed side reactions .

Basic: How can researchers validate the purity of the final compound for biological testing?

Methodological Answer:

  • HPLC-DAD/ELSD : Use a C18 column (MeCN:H₂O gradient) to detect impurities <0.1%.
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
  • Thermogravimetric analysis (TGA) : Verify absence of solvent or water residues .

Advanced: What computational methods predict the regioselectivity of acetylation in polyol intermediates?

Methodological Answer:

  • DFT calculations : Compute Fukui indices to identify nucleophilic hydroxyl groups prone to acetylation.
  • MD simulations : Model solvent effects (e.g., DCM vs. DMF) on transition-state geometries using Gaussian or ORCA .
  • Machine learning : Train models on existing acetylated carbohydrate datasets to predict site selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.